molecular formula C12H17Cl2NO2 B1466294 2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride CAS No. 1220035-83-5

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride

Cat. No. B1466294
CAS RN: 1220035-83-5
M. Wt: 278.17 g/mol
InChI Key: VHPFDPZLIJEPIC-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride, also known as 4-(2-CHLORO-4-METHOXYPHENOXY)PIPERIDINE HYDROCHLORIDE, is a chemical compound with the molecular formula C12H17Cl2NO2 . It is used for research and development .


Molecular Structure Analysis

The IUPAC name for this compound is 2-[2-(4-methoxyphenoxy)ethyl]piperidine hydrochloride . The InChI code provides a detailed representation of its molecular structure .

Scientific Research Applications

Safety and Toxicology

Lastly, the compound is important in safety and toxicology studies. Understanding its pharmacokinetics, metabolism, and potential toxicity is essential for developing safe and effective therapeutic agents.

Each of these applications demonstrates the compound’s versatility and importance across various fields of scientific research. The compound’s unique chemical structure enables it to be a valuable tool in advancing knowledge and technology in these areas .

Safety and Hazards

The safety data sheet (SDS) for 2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride provides detailed information about its safety and potential hazards . It’s crucial to handle this compound with care and use appropriate safety measures.

properties

IUPAC Name

4-(2-chloro-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2.ClH/c1-15-10-2-3-12(11(13)8-10)16-9-4-6-14-7-5-9;/h2-3,8-9,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPFDPZLIJEPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCNCC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-methoxyphenyl 4-piperidinyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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